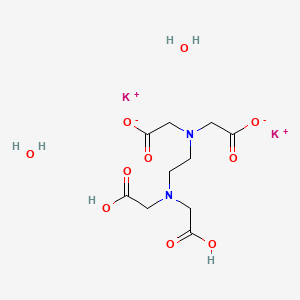

Ethylenediaminetetraacetic acid dipotassium salt dihydrate

Description

Historical Development of EDTA Chelation Chemistry

The genesis of EDTA chemistry began in 1935 when German chemist Ferdinand Münz synthesized ethylenediaminetetraacetic acid while seeking citric acid alternatives for textile dye stabilization. His patented synthesis method involved reacting ethylene diamine with chloroacetic acid, laying the foundation for large-scale EDTA production. By the 1940s, researchers recognized EDTA’s metal-binding potential, with Gerold Schwarzenbach pioneering its use in analytical chemistry through systematic studies of stability constants.

Post-World War II applications expanded dramatically when British chemists demonstrated EDTA’s efficacy in treating lead poisoning from naval paints. This therapeutic breakthrough coincided with Norman Clarke Sr.’s serendipitous 1950s discovery that EDTA-treated lead-poisoned workers showed improved cardiovascular symptoms, sparking decades of research into metal-chelation biological effects. The dipotassium salt variant gained prominence due to its superior solubility compared to parent EDTA, facilitating laboratory and industrial applications.

The compound’s synthesis evolved through optimized pathways like alkaline cyanomethylation, represented by:

H₂NCH₂CH₂NH₂ + 4CH₂O + 4NaCN + 4H₂O → (NaOOCCH₂)₂NCH₂CH₂N(NaOOCCH₂)₂ + 4NH₃

This reaction produces tetrasodium EDTA, with subsequent ion exchange yielding the dipotassium form.

Significance in Coordination Chemistry

As a hexadentate ligand, EDTA dipotassium salt dihydrate exhibits remarkable coordination versatility. X-ray crystallography reveals three primary binding modes in potassium salts:

| Coordination Mode | Metal Sites | Anion Charge | Structural Features |

|---|---|---|---|

| H₂Y²⁻ | N₂O₄ | -2 | One protonated N, synclinal ethylenediamine |

| HY³⁻ | N₁O₅ | -3 | Bifurcated H-bonding at N centers |

| Y⁴⁻ | N₂O₆ | -4 | Fully deprotonated, symmetrical binding |

Adapted from Krawczyk & Lis (2011)

The compound’s water solubility (310 kg/m³ bulk density) enables formation of stable aqueous complexes with metals across the periodic table. In K₂[H₂edta]·2H₂O crystals, potassium ions coordinate through both carboxylate oxygens and amine nitrogens, creating a three-dimensional network stabilized by O-H···O and N-H···O bonds. This structural adaptability explains its prevalence in metalloprotein studies, where it reversibly strips metal cofactors without denaturing enzymes.

Research Evolution and Current Academic Focus

Modern research has shifted from traditional chelation applications to cutting-edge interdisciplinary uses:

- Nanotechnology : EDTA dipotassium mediates quantum dot synthesis by partial removal of thiol stabilizers, enabling controlled nanoparticle assembly. Its dual role as stabilizer and catalyst allows precise tuning of CdTe quantum dot photoluminescence.

- Plant Biochemistry : Studies on Arabidopsis thaliana mutants revealed EDTA’s capacity to induce nitric oxide accumulation independent of metal chelation, suggesting novel signaling pathway interactions. This challenges the long-held assumption that EDTA’s biological effects stem solely from ion sequestration.

- Analytical Chemistry : As a mobile phase modifier in HPLC, the compound improves separation of UV filters through dynamic chelation with column contaminants. Its 0.1M aqueous solutions (pH 4.0–5.0) provide optimal ion-pairing conditions for trace metal analysis.

Recent crystallographic work has uncovered polymorphic variations in hydrated potassium EDTA salts, with water content ranging from 2 to 3.92 molecules per formula unit influencing coordination geometry. These findings enable rational design of EDTA-based crystallization inhibitors for industrial scale processes.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHNVFOQLIYTH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14K2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058612 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium EDTA dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2001-94-7, 25102-12-9, 7379-27-3 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetate dipotassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025102129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[N-(carboxymethyl)aminoacetic] acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dihydrogen ethylenediaminetetraacetate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid dipotassium salt dihydrate can be synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide in the presence of water. The reaction involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of potassium hydroxide to form the dipotassium salt. The solution is then filtered, and the product is obtained by crystallization or evaporation .

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid dipotassium salt dihydrate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through multiple stages of filtration and crystallization to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylenediaminetetraacetic acid dipotassium salt dihydrate primarily undergoes complexation reactions with metal ions. It can form stable complexes with various metal ions, including calcium, magnesium, iron, and copper . These reactions are essential for its role as a chelating agent.

Common Reagents and Conditions

The compound is often used in aqueous solutions, and the reactions typically occur at neutral to slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride .

Major Products Formed

The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes prevent metal ions from participating in unwanted side reactions .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticoagulant Properties

EDTA-2K is widely used as an anticoagulant in blood collection tubes. It effectively chelates calcium ions, preventing blood clotting and preserving blood samples for analysis. The International Blood Standards Committee recommends its use for complete blood counts due to its ability to maintain leukocyte integrity and prevent platelet aggregation .

Heavy Metal Chelation

As a chelating agent, EDTA-2K is utilized in the treatment of heavy metal toxicity, particularly lead poisoning. It binds to toxic metals in the bloodstream, facilitating their excretion from the body. Studies have shown that EDTA therapy can significantly reduce lead levels in patients .

| Application | Description |

|---|---|

| Anticoagulant | Prevents blood clotting in collection tubes |

| Heavy Metal Chelation | Binds and removes toxic metals from the body |

Environmental Applications

Water Treatment

EDTA-2K is employed in water treatment processes to stabilize metal ions and enhance water quality. It acts as a desulfurization synergist in oil field operations, effectively removing sulfide compounds through chemical reactions with metal ions .

Soil Remediation

In environmental remediation, EDTA-2K is used to extract heavy metals from contaminated soils. Its chelating properties allow for the mobilization of these metals, making them easier to remove or neutralize .

Industrial Applications

Food Industry

In food processing, EDTA-2K serves as a preservative by chelating metal ions that could catalyze spoilage reactions. It enhances the shelf life of various products, including dairy items like cheese .

Cement and Construction

EDTA-2K is utilized as a retarding agent in magnesium phosphate cement formulations. It prolongs setting times and improves the strength of repair materials used in rapid construction projects such as highways and bridges .

| Industry | Application |

|---|---|

| Food Industry | Preservative to enhance shelf life |

| Construction | Retarding agent for magnesium phosphate cement |

Case Study 1: Lead Poisoning Treatment

A clinical study involving children with elevated blood lead levels demonstrated that intravenous administration of EDTA-2K resulted in significant reductions in lead concentrations. The study highlighted the importance of monitoring renal function due to potential nephrotoxicity associated with high doses of EDTA .

Case Study 2: Water Quality Improvement

In a pilot project aimed at improving water quality in industrial areas, EDTA-2K was used to treat wastewater containing heavy metals. The results showed a marked decrease in metal ion concentrations post-treatment, confirming its effectiveness as a chelating agent in environmental applications .

Mécanisme D'action

Ethylenediaminetetraacetic acid dipotassium salt dihydrate exerts its effects by forming stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions . This chelation process is crucial for its role in preventing metal ion interference in various applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar EDTA Salts and Chelating Agents

Key Compounds for Comparison

The following EDTA derivatives and structurally related chelators are analyzed:

- EDTA dipotassium salt dihydrate (EDTA-K2·2H₂O)

- EDTA tripotassium salt dihydrate (EDTA-K3·2H₂O, CAS 65501-24-8)

- EDTA disodium salt dihydrate (EDTA-2Na·2H₂O, CAS 6381-92-6)

- EDTA tetrasodium salt dihydrate (EDTA-4Na·2H₂O, CAS 10378-23-1)

- EDTA disodium zinc salt hydrate (EDTA-ZnNa₂, CAS 14025-21-9)

- Nitrilotriacetic acid (NTA) and Citric Acid (CIT)

Comparative Analysis

Table 1: Physicochemical and Functional Properties

Functional Differences

Anticoagulant Efficacy :

- EDTA-K2·2H₂O is the gold standard for hematology due to its minimal dilution effect (solid form) and preservation of cell morphology . In contrast, EDTA-K3·2H₂O, often dispensed as a liquid, dilutes blood samples and induces RBC shrinkage over time .

- EDTA-2Na·2H₂O is unsuitable for hematology but excels in environmental applications, achieving 84% Cu removal in contaminated soil at 0.005 M concentration .

Solubility and Formulation :

- EDTA-K2·2H₂O’s high solubility (0.1 M in H₂O) ensures rapid dissolution in blood collection tubes . EDTA-4Na·2H₂O, with higher alkalinity, is reserved for industrial formulations .

Metal Selectivity :

- EDTA-ZnNa₂ is tailored for zinc chelation in laboratory settings , while EDTA-K2·2H₂O’s broad-spectrum Ca²⁺ binding makes it ideal for anticoagulation.

Industrial vs. Biomedical Use :

Stability and Handling Considerations

- EDTA-K2·2H₂O : The dihydrate form’s stability simplifies storage and reduces variability in blood sample analysis . Its preparation involves dissolving in deionized water and spray-drying onto tube walls .

- EDTA-ZnNa₂ : Stability is pH-dependent, requiring neutral conditions for optimal performance .

Activité Biologique

Ethylenediaminetetraacetic acid dipotassium salt dihydrate (EDTA-K2) is a chelating agent widely recognized for its ability to bind metal ions, thereby influencing various biological processes. This article explores the biological activity of EDTA-K2, focusing on its mechanisms, applications, and research findings.

- Chemical Formula : C₁₀H₁₴K₂N₂O₈·2H₂O

- Molecular Weight : 404.45 g/mol

- pH : 4.0 - 5.0 (in 40.4 g/L solution)

EDTA-K2 is a white, slightly water-soluble solid that forms stable complexes with divalent and trivalent metal ions, such as calcium (Ca²⁺) and iron (Fe²⁺/Fe³⁺) .

EDTA-K2 functions primarily through chelation, a process where it binds to metal ions, rendering them inactive. This action can inhibit various metalloproteins and enzymes that require metal cofactors for their activity. The implications of this mechanism are significant in both therapeutic and environmental contexts:

- Inhibition of Metalloprotein Activity : EDTA-K2 can deactivate metal-dependent enzymes, which is useful in biochemical assays and therapeutic applications .

- Heavy Metal Detoxification : EDTA-K2 is employed in chelation therapy to treat heavy metal poisoning by facilitating the excretion of toxic metals such as lead, cadmium, and mercury .

1. Therapeutic Uses

- Heavy Metal Chelation : EDTA-K2 is used in clinical settings to treat lead poisoning. The lead mobilization test assesses the effectiveness of EDTA in binding lead for excretion .

- Cardiovascular Health : Some studies suggest that EDTA may help reduce coronary artery disease by chelating calcium from atherosclerotic plaques, potentially improving cardiovascular health .

2. Laboratory Applications

- Cell Culture : In tissue culture, EDTA-K2 prevents cell clumping by chelating calcium ions that facilitate cadherin interactions between cells .

- Histopathology : It serves as a decalcifying agent in tissue samples, allowing for easier sectioning during microscopic examination .

Case Study 1: Lead Poisoning Treatment

A clinical study demonstrated that administering EDTA resulted in significant urinary excretion of lead in patients with elevated blood lead levels. The study highlighted the effectiveness of a 5-day treatment regimen using EDTA for patients with blood lead levels exceeding 45 mcg/dL .

Case Study 2: Neurotoxicity Management

Research indicates that EDTA can mitigate neurotoxic effects caused by heavy metals by preventing inflammatory cascades triggered by these toxins. This property has implications for managing neurodegenerative disorders associated with heavy metal exposure .

Adverse Effects and Considerations

Despite its benefits, the use of EDTA-K2 poses risks, particularly concerning renal function. Common adverse effects include:

Q & A

Q. What are the optimal methods for preparing stable stock solutions of EDTA dipotassium salt dihydrate in biological buffers?

EDTA dipotassium salt dihydrate exhibits high solubility in water (≥40.3 wt.% at 25°C) . To prepare a 0.5 M working solution:

Q. How does EDTA dipotassium salt dihydrate compare to other EDTA salts (e.g., disodium or tripotassium) in anticoagulant applications?

EDTA dipotassium salt dihydrate is preferred in hematology for its rapid dissociation in aqueous solutions and superior anticoagulant efficiency at lower concentrations (1.5–2.2 mg/mL blood) compared to EDTA disodium salt . Validate efficacy by measuring free calcium ion concentration (e.g., via atomic absorption spectroscopy) post-treatment to ensure <10 nM residual Ca²⁺ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metal-chelation efficiency observed in complex biological matrices?

Variability in chelation efficiency often arises from competing ions (e.g., Mg²⁺, Fe³⁺) or pH-dependent stability constants. To mitigate:

- Pre-treat samples with a chelating buffer (pH 8.5) to minimize interference from divalent cations .

- Quantify residual metal content using inductively coupled plasma mass spectrometry (ICP-MS) .

- Optimize EDTA concentration using a dose-response curve, ensuring molar excess (≥10:1 EDTA:total metal ions) .

Q. What experimental considerations are critical when using EDTA dipotassium salt dihydrate in chromatin fragmentation studies?

EDTA disrupts DNA-protein interactions by chelating Mg²⁺, which is essential for nuclease activity. Key steps include:

Q. How does EDTA dipotassium salt dihydrate influence the synthesis of nitrogen-doped carbon quantum dots (N-CQDs) in hydrothermal methods?

As a nitrogen precursor, EDTA dipotassium salt dihydrate provides both amino and carboxyl groups, enabling controlled nucleation and surface passivation of N-CQDs .

- Synthesize at 180–200°C for 6–8 hours in aqueous solution.

- Characterize photoluminescence properties using UV-Vis and fluorescence spectroscopy.

- Adjust EDTA concentration (0.1–0.3 M) to tune quantum yield and emission wavelength .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for EDTA dipotassium salt dihydrate in low-pH buffers?

Solubility decreases sharply below pH 4 due to protonation of carboxyl groups, reducing the salt’s ionic dissociation. For example:

| pH | Solubility (g/100 mL H₂O) |

|---|---|

| 4.0 | 10.2 |

| 7.0 | 40.3 |

| 9.0 | 52.1 |

| To enhance solubility in acidic conditions, pre-dissolve in alkaline water (pH 10) before adjusting to target pH . |

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in EDTA dipotassium salt dihydrate for trace metal analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.